molecular formula C36H34Cl3NO7 B14095139 Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate

Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B14095139
M. Wt: 699.0 g/mol
InChI Key: BPINMQTUNMBWAP-FVRGGSDBSA-N
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Description

Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features multiple functional groups, including benzyloxy groups and a trichloro-iminoethoxy moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using benzyl groups through benzylation reactions.

    Formation of the Trichloro-iminoethoxy Moiety:

    Coupling Reactions: The protected intermediate is then coupled with benzyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to maximize yield and purity. Large-scale synthesis may also require specialized equipment and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways affected by the compound, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate include other benzyl-protected pyran derivatives and trichloro-iminoethoxy-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C36H34Cl3NO7

Molecular Weight

699.0 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

InChI

InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30-,31-,32+,34+/m0/s1

InChI Key

BPINMQTUNMBWAP-FVRGGSDBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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